molecular formula C10H14N2O3 B1489791 (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1343598-76-4

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B1489791
CAS No.: 1343598-76-4
M. Wt: 210.23 g/mol
InChI Key: DMBPYDUNXLEHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bromodomain-containing protein 4 (BRD4), which is involved in gene regulation . The nature of these interactions includes binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with BRD4 suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells by affecting the BRD4-mediated signaling pathways . Additionally, it can induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the bromodomains of BRD4, inhibiting its activity and leading to changes in gene expression . This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects. Additionally, it may interact with other enzymes, leading to either inhibition or activation, depending on the context of the biochemical reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential metabolic side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites effectively is essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBPYDUNXLEHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
Reactant of Route 6
(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.